molecular formula C7H8ClNO2 B12836443 (5-Chloro-3-methoxypyridin-2-yl)methanol

(5-Chloro-3-methoxypyridin-2-yl)methanol

Cat. No.: B12836443
M. Wt: 173.60 g/mol
InChI Key: AOKQDPGHXZAUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-3-methoxypyridin-2-yl)methanol is a halogenated heterocyclic building block designed for professional research and development. Its pyridine core, substituted with chlorine and a hydroxymethyl group, is a privileged scaffold in medicinal chemistry for constructing novel bioactive molecules. Compounds featuring this specific methanol functional group on a chlorinated, methoxypyridine ring system have demonstrated significant value in early-stage drug discovery. For instance, the closely related structure (5-Chloro-2-methoxypyridin-3-yl)methanol is recognized as a key intermediate in pharmaceutical research . Furthermore, analogous pyridinylmethanol derivatives are integral to the synthesis of potent investigational compounds. Research has shown that similar structures serve as critical components in developing new therapeutic agents, such as Maxi-K potassium channel openers investigated for the treatment of Fragile X syndrome and related neurological disorders . Additionally, the pyridinylmethanol motif is found in advanced preclinical candidates for infectious diseases, including next-generation diarylquinoline analogs with potent activity against Mycobacterium tuberculosis . This compound is offered For Research Use Only. It is intended for use by qualified professional researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(5-chloro-3-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3

InChI Key

AOKQDPGHXZAUBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Cl)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Chloro-3-methoxypyridine derivatives serve as the core scaffold.
  • The hydroxymethyl group is typically introduced via reduction or substitution reactions on a suitable precursor such as a pyridine-2-carbaldehyde or pyridine-2-halide.

Synthetic Routes

Route A: Reduction of 5-Chloro-3-methoxypyridine-2-carbaldehyde
  • Step 1: Synthesis of 5-chloro-3-methoxypyridine-2-carbaldehyde by selective chlorination and methoxylation of pyridine derivatives.
  • Step 2: Reduction of the aldehyde group to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol).
  • Reaction conditions: Typically carried out at 0–25 °C to avoid over-reduction or side reactions.
  • Outcome: High yield of (5-Chloro-3-methoxypyridin-2-yl)methanol with minimal by-products.
Route B: Nucleophilic Substitution on 5-Chloro-3-methoxypyridin-2-yl Halides
  • Step 1: Preparation of 5-chloro-3-methoxypyridin-2-yl halide (e.g., bromide or chloride).
  • Step 2: Reaction with formaldehyde or paraformaldehyde under basic conditions to introduce the hydroxymethyl group via nucleophilic substitution.
  • Catalysts and solvents: Use of bases such as potassium carbonate (K2CO3) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (50–100 °C) to facilitate substitution.
  • Purification: Chromatographic techniques or recrystallization to isolate the pure product.

Industrial Scale Considerations

  • Scale-up involves optimization of reagent stoichiometry, solvent choice, and reaction time to maximize yield and purity.
  • Use of industrial-grade reagents and continuous flow reactors can improve reproducibility.
  • Purification typically involves recrystallization or preparative high-performance liquid chromatography (HPLC).

Reaction Conditions and Analytical Data

Parameter Typical Conditions Notes
Reducing agent Sodium borohydride (NaBH4) Mild, selective reduction of aldehyde
Solvent Methanol, ethanol Polar protic solvents preferred
Temperature 0–25 °C Controls reaction rate and selectivity
Base (for substitution) Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Solvent (for substitution) DMF, DMSO Polar aprotic solvents enhance reactivity
Reaction time 2–12 hours Depends on scale and method
Purification Recrystallization, preparative HPLC Ensures high purity

Research Findings and Literature Support

  • The reduction of pyridine-2-carbaldehydes to hydroxymethyl derivatives is a well-established method, providing high yields and regioselectivity (general synthetic organic chemistry literature).
  • Nucleophilic substitution on halogenated pyridines with formaldehyde under basic conditions is documented for related methoxypyridine derivatives, demonstrating efficient hydroxymethyl group installation.
  • Analytical characterization typically includes ^1H NMR, ^13C NMR, mass spectrometry, and HPLC purity analysis to confirm structure and purity.
  • Purification methods such as preparative HPLC using C18 columns with acetonitrile-water gradients containing trifluoroacetic acid have been reported for similar pyridine derivatives to achieve >95% purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction of aldehyde 5-Chloro-3-methoxypyridine-2-carbaldehyde NaBH4, MeOH, 0–25 °C High selectivity, mild conditions Requires aldehyde precursor
Nucleophilic substitution 5-Chloro-3-methoxypyridin-2-yl halide Formaldehyde, K2CO3, DMF, 50–100 °C Direct installation, scalable Higher temperature, possible side reactions
Industrial scale synthesis Same as above Optimized stoichiometry, flow reactors High yield, reproducible Requires process optimization

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Nucleophiles: Ammonia (NH3), thiols (RSH), and alkoxides (RO-).

Major Products

    Oxidation: Formation of (5-Chloro-3-methoxypyridin-2-yl)carboxylic acid or (5-Chloro-3-methoxypyridin-2-yl)aldehyde.

    Reduction: Formation of (5-Chloro-3-methoxypyridin-2-yl)methane.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Chloro-3-methoxypyridin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology

The compound is studied for its potential biological activities. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties. Research is ongoing to explore the biological effects of (5-Chloro-3-methoxypyridin-2-yl)methanol and its derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects. It is particularly of interest in the development of anti-cancer and anti-infective agents.

Industry

In the industrial sector, (5-Chloro-3-methoxypyridin-2-yl)methanol is used as a building block for the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (5-Chloro-3-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Variations

(5-Chloro-2-methoxypyridin-3-yl)methanol
  • Structure : Chlorine (position 5), methoxy (position 2), hydroxymethyl (position 3).
  • Molecular Weight : 173.60 g/mol (same as the target compound).
  • Key Difference : Methoxy group at position 2 instead of 3.
  • However, this isomer exhibits lower polarity due to the proximity of the methoxy and hydroxymethyl groups, affecting solubility in polar solvents .
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol
  • Structure : Chlorine (positions 3 and 6), methoxy (position 5), hydroxymethyl (position 2).
  • Molecular Weight : 208.03 g/mol (higher due to additional chlorine).
  • Key Difference : Additional chlorine at position 3.
  • Implications : The electron-withdrawing effect of two chlorine atoms increases the pyridine ring’s electrophilicity, making it more reactive in substitution reactions. However, the higher molecular weight and halogen content may elevate toxicity concerns .

Functional Group Variations

(2-Chloro-5-methylpyridin-3-yl)methanol
  • Structure : Chlorine (position 2), methyl (position 5), hydroxymethyl (position 3).
  • Molecular Weight : 157.60 g/mol.
  • Key Difference : Methyl replaces methoxy at position 4.
  • Implications : The methyl group increases lipophilicity (logP ~1.2 vs. 0.8 for the target compound), favoring membrane permeability. However, the lack of methoxy reduces hydrogen-bonding capacity, limiting solubility in aqueous media .
1-(5-Methoxypyridin-3-yl)ethanone
  • Structure : Methoxy (position 5), acetyl (position 3).
  • Molecular Weight : 151.16 g/mol.
  • Key Difference : Acetyl group replaces hydroxymethyl.
  • Implications : The ketone functional group introduces strong electron-withdrawing effects, stabilizing the pyridine ring but reducing nucleophilicity. The compound’s acidity increases (pKa ~8.5 vs. ~10 for the target compound) due to resonance stabilization of the conjugate base .

Complex Substituents and Fused Rings

(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • Structure : Fused imidazo-pyridine ring with hydroxymethyl at position 2 and chlorine at position 5.
  • Molecular Weight : 185.60 g/mol.
  • Key Difference : Fused imidazole ring.
  • Implications : The rigid fused-ring system enhances planar stacking interactions, relevant in kinase inhibitor design. However, reduced solubility in organic solvents (e.g., logP ~0.5) limits formulation flexibility .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
  • Structure : Biphenyl system with chlorine (position 4), methoxy (position 2) on the phenyl ring, and hydroxyl (position 3) on pyridine.
  • Molecular Weight : 239.67 g/mol.
  • Key Difference: Biphenyl scaffold with phenolic hydroxyl.
  • Implications : The hydroxyl group increases acidity (pKa ~7.5) and enables chelation with metal ions, useful in catalysis. The extended conjugation broadens UV absorption (λmax ~270 nm), aiding analytical detection .

Research Implications

The structural nuances of these pyridine derivatives dictate their applicability:

  • Drug Discovery : Compounds with fused rings (e.g., imidazo-pyridine) or biphenyl systems are prioritized for target-binding studies .
  • Agrochemicals : Lipophilic variants (e.g., methyl-substituted) are explored for pest control agents due to enhanced environmental persistence .
  • Synthetic Chemistry : Dichloro and dimethoxy derivatives serve as intermediates in cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for (5-Chloro-3-methoxypyridin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a pyridine core. A standard route begins with halogenation of 3-methoxypyridin-2-yl derivatives followed by hydroxymethylation. For example, chlorination at the 5-position can be achieved using POCl₃ or N-chlorosuccinimide under reflux conditions. Subsequent hydroxymethylation may employ lithium aluminum hydride (LiAlH₄) reduction of a carbonyl precursor or Grignard reactions. Optimization focuses on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C), and stoichiometric ratios to minimize side products like over-chlorinated species .

Q. Which spectroscopic techniques are most effective for characterizing (5-Chloro-3-methoxypyridin-2-yl)methanol?

  • NMR : ¹H and ¹³C NMR confirm the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. The chloro substituent causes distinct deshielding in aromatic protons (δ ~8.5–9.0 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 173.60 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for derivatives of (5-Chloro-3-methoxypyridin-2-yl)methanol?

Discrepancies between experimental and theoretical data (e.g., unexpected NOE effects in NMR) often arise from dynamic conformational changes. Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can model rotational barriers of the hydroxymethyl group and predict coupling constants. Cross-validation with variable-temperature NMR or X-ray structures resolves ambiguities .

Q. What experimental design principles apply to optimizing chromatographic separation of (5-Chloro-3-methoxypyridin-2-yl)methanol from byproducts?

A factorial design approach (e.g., Box-Behnken) evaluates variables:

  • Mobile Phase : Methanol/water ratios (e.g., 70:30 v/v) adjusted for polarity .
  • Column Chemistry : C18 columns for reverse-phase separation, with pH modifiers (0.1% formic acid) to enhance peak resolution .
  • Flow Rate : 1.0 mL/min balances efficiency and run time .

Q. How can regioselectivity challenges in pyridine ring functionalization be addressed during synthesis?

Competing reactions at the 2-, 3-, and 5-positions are mitigated by:

  • Directing Groups : The methoxy group at C3 directs electrophilic substitution to C5 via resonance effects.
  • Protection/Deprotection : Temporary protection of the hydroxymethyl group (e.g., silylation with TBSCl) prevents oxidation during chlorination .

Q. What safety protocols are critical when handling hazardous intermediates in the synthesis of (5-Chloro-3-methoxypyridin-2-yl)methanol?

  • Waste Management : Chlorinated byproducts (e.g., 5-chloro-2-methoxy-3-nitro-pyridine) require segregated storage and disposal via certified hazardous waste facilities .
  • Personal Protective Equipment (PPE) : Use of fume hoods, nitrile gloves, and flame-resistant lab coats is mandatory due to methanol’s flammability and toxicity .

Methodological Challenges in Applied Research

Q. How is (5-Chloro-3-methoxypyridin-2-yl)methanol utilized as a building block in medicinal chemistry?

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents : Coupling with pyrimidine derivatives via Suzuki-Miyaura cross-coupling yields molecules targeting EGFR mutations .
  • Antibacterial Scaffolds : Functionalization at the hydroxymethyl group (e.g., esterification) enhances membrane permeability .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Catalysis : Pd/C or nickel catalysts enhance coupling reactions (e.g., Ullmann-type reactions) with >90% yield .
  • Crystallization : Gradient cooling in ethanol/water mixtures (1:1 v/v) removes impurities like unreacted chloropyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.